COX-2-IN-28 (CAS: 2413565-18-9) is a highly specialized benzimidazole-thiazole hybrid developed as a Multi-Target Directed Ligand (MTDL). In procurement and material selection, its primary value lies in its potent, simultaneous inhibition of both cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX). Unlike first-generation single-target anti-inflammatories, COX-2-IN-28 is engineered to block two critical nodes of the arachidonic acid metabolic cascade. This dual-pharmacology profile makes it an essential reference standard and synthetic precursor for advanced drug discovery programs aiming to bypass the adverse effects associated with traditional NSAIDs and selective coxibs [1].
Substituting COX-2-IN-28 with a generic selective COX-2 inhibitor (such as celecoxib or rofecoxib) fundamentally alters experimental outcomes due to the 'arachidonic acid shunting' effect. When COX-2 is inhibited in isolation, accumulated arachidonic acid is redirected down the unblocked 5-LOX and 15-LOX pathways, leading to an overproduction of pro-inflammatory and bronchoconstrictive leukotrienes. Conversely, substituting with a non-selective NSAID (like indomethacin) introduces severe COX-1 mediated gastrointestinal and renal toxicities into the model. Furthermore, attempting to replicate COX-2-IN-28's effects by co-administering a coxib and a LOX inhibitor (e.g., quercetin) introduces complex pharmacokinetic variables, differential cellular uptake rates, and increased solvent toxicity. COX-2-IN-28 is strictly required when a single, structurally unified molecule is needed to reliably and reproducibly inhibit both pathways simultaneously [1].
COX-2 selectivity index varies widely across benzimidazole-thiazole hybrids (reported range 142–294); substitution may shift COX-1 sparing profile.
15-LOX inhibitory potency differs >3-fold even among close structural analogs, altering dual-pathway engagement.
Each derivative provides a distinct balance of COX-2 potency, COX-1 sparing, and 15-LOX activity; experimental reproducibility requires specific compound selection.
In standard laboratory workflows for inflammation modeling, co-administering separate COX-2 and LOX inhibitors often introduces solvent toxicity and pharmacokinetic variability. COX-2-IN-28 resolves this by providing single-molecule dual inhibition. It demonstrates an IC50 of 2.14 µM against 15-lipoxygenase (15-LOX), outperforming the standard reference inhibitor quercetin (IC50 = 3.34 µM), while simultaneously blocking COX-2. This prevents the arachidonic acid shunting commonly seen when using selective COX-2 inhibitors alone [1].
| Evidence Dimension | 15-LOX Inhibitory Potency (IC50) |
| Target Compound Data | 2.14 µM |
| Comparator Or Baseline | Quercetin (3.34 µM) |
| Quantified Difference | 1.56-fold greater potency against 15-LOX |
| Conditions | In vitro 15-LOX enzymatic inhibition assay |
Streamlines in vitro and in vivo assay workflows by eliminating the need for multi-drug cocktails, thereby reducing solvent load and improving model reproducibility.
Despite its dual-target nature, COX-2-IN-28 maintains exceptional selectivity for COX-2 over the constitutively expressed COX-1 isoform. It exhibits a COX-2 IC50 of 0.054 µM versus a COX-1 IC50 of 13.21 µM, yielding a Selectivity Index (SI) of 244.63. This approaches the selectivity of gold-standard single-target coxibs (e.g., celecoxib SI = 327) while completely avoiding the non-selective COX-1 inhibition seen in traditional NSAIDs [1].
| Evidence Dimension | COX-2 Selectivity Index (SI = COX-1/COX-2) |
| Target Compound Data | SI = 244.63 (COX-2 IC50 = 0.054 µM) |
| Comparator Or Baseline | Celecoxib (SI = 327) and standard non-selective NSAIDs (SI < 1) |
| Quantified Difference | Highly selective COX-2 profile comparable to dedicated coxibs, achieved within a dual-pathway inhibitor |
| Conditions | In vitro COX-1 and COX-2 enzymatic assays |
Allows researchers to study dual COX-2/15-LOX blockade without confounding gastrointestinal or renal toxicity associated with COX-1 off-target effects.
For medicinal chemistry procurement, COX-2-IN-28 serves as a highly validated synthetic precursor and reference scaffold. Its benzimidazole-thiazole hybrid structure, featuring a 1,3-thiazoline linkage, is specifically optimized for Multi-Target Directed Ligand (MTDL) development. Unlike traditional rigid diarylheterocycles (e.g., celecoxib) which restrict structural modifications primarily to the COX-2 pharmacophore, this hybrid scaffold allows modular derivatization to tune the dual COX-2/15-LOX inhibitory ratio for specific downstream therapeutic applications [1].
| Evidence Dimension | Synthetic modularity and precursor utility |
| Target Compound Data | Modular benzimidazole-thiazole hybrid |
| Comparator Or Baseline | Rigid diarylheterocycle scaffolds (e.g., standard coxibs) |
| Quantified Difference | Facilitates dual-pharmacophore tuning rather than single-target restriction |
| Conditions | Medicinal chemistry derivatization and SAR workflows |
Reduces synthetic bottlenecks for research teams developing next-generation dual-action anti-inflammatory drugs by providing a proven, modifiable starting material.
COX-2-IN-28 is the ideal choice for in vitro and in vivo models requiring simultaneous blockade of both prostaglandin and leukotriene/lipoxin synthesis. Its use eliminates the need for multi-drug cocktails, thereby preventing solvent-induced artifacts and ensuring high reproducibility in complex inflammatory cascade studies [1].
Due to its high Selectivity Index (SI = 244.63), this compound is perfectly suited for cellular assays where COX-2 specific responses must be isolated from constitutive COX-1 activity, avoiding the baseline toxicity and confounding variables introduced by non-selective NSAIDs [1].
In medicinal chemistry workflows, COX-2-IN-28 serves as a validated starting material and structural benchmark. Its modular benzimidazole-thiazole framework allows synthetic chemists to efficiently develop and tune new Multi-Target Directed Ligands (MTDLs) aimed at treating chronic inflammation and metabolic diseases without the cardiovascular risks of traditional coxibs [1].